molecular formula C14H10N2O3 B11463780 Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11463780
M. Wt: 254.24 g/mol
InChI Key: KJHWSQHPDJJDNT-UHFFFAOYSA-N
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Description

Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative known for its unique chemical structure and potential applications in various fields of scientific research. Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties to these molecules. The presence of cyano groups and an ester functionality in this compound further enhances its reactivity and potential for diverse applications.

Preparation Methods

The synthesis of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of alkyl 4-oxo-2-phenylamino-4,5-dihydrofuran-3-carboxylates with arylidenemalononitriles in the presence of a catalytic amount of piperidine in refluxing 1-propanol can yield the desired benzofuran derivative . This method is advantageous due to the ready availability of reagents, good yields, and experimental simplicity.

Chemical Reactions Analysis

Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of cyano groups and an ester functionality allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, inhibition of specific pathways, or binding to target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

ethyl 5,6-dicyano-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-3-18-14(17)13-8(2)19-12-5-10(7-16)9(6-15)4-11(12)13/h4-5H,3H2,1-2H3

InChI Key

KJHWSQHPDJJDNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C

Origin of Product

United States

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